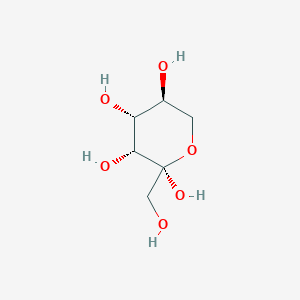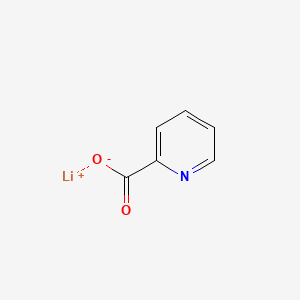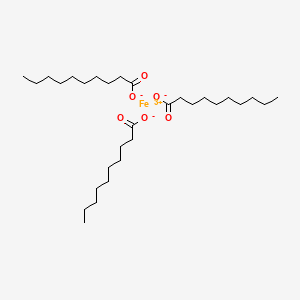
N,N'-bis(3-aminopropyl)hexatriacontane-1,36-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis(3-aminopropyl)hexatriacontane-1,36-diamine is a long-chain aliphatic diamine with the molecular formula C42H90N4. This compound is characterized by its two primary amine groups located at both ends of a 36-carbon chain, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(3-aminopropyl)hexatriacontane-1,36-diamine typically involves the reaction of hexatriacontane-1,36-diol with 3-aminopropylamine under dehydrating conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid to facilitate the formation of the amine groups .
Industrial Production Methods
Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(3-aminopropyl)hexatriacontane-1,36-diamine undergoes various types of chemical reactions, including:
Oxidation: The primary amine groups can be oxidized to form nitro compounds or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitro compounds, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N,N’-bis(3-aminopropyl)hexatriacontane-1,36-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and surfactants.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in antimicrobial agents.
Industry: Utilized in the production of lubricants, coatings, and adhesives.
Mechanism of Action
The mechanism of action of N,N’-bis(3-aminopropyl)hexatriacontane-1,36-diamine involves its interaction with various molecular targets. The primary amine groups can form hydrogen bonds and ionic interactions with biological molecules, affecting their structure and function. This compound can also insert into lipid bilayers, altering membrane properties and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(3-aminopropyl)-1,3-propanediamine: A shorter-chain analogue with similar amine functionality.
N,N’-bis(2-aminoethyl)-1,3-propanediamine: Another analogue with ethylene linkers instead of propylene.
Spermine: A naturally occurring polyamine with multiple amine groups.
Uniqueness
N,N’-bis(3-aminopropyl)hexatriacontane-1,36-diamine is unique due to its long aliphatic chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring interaction with both hydrophobic and hydrophilic environments .
Properties
Molecular Formula |
C42H90N4 |
|---|---|
Molecular Weight |
651.2 g/mol |
IUPAC Name |
N,N'-bis(3-aminopropyl)hexatriacontane-1,36-diamine |
InChI |
InChI=1S/C42H90N4/c43-37-35-41-45-39-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-40-46-42-36-38-44/h45-46H,1-44H2 |
InChI Key |
OFFBTFONFHSIGA-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCCCCCCCCCCCCNCCCN)CCCCCCCCCCCCCCCCCNCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















